2-(4-Methylpyridin-2-yl)propanoic acid
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Overview
Description
2-(4-Methylpyridin-2-yl)propanoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-2-yl)propanoic acid can be achieved through several methods. One common method involves the reaction of 4-methylpyridine with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Methylpyridin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propanoic acid: Similar in structure but with a phenyl group instead of a pyridine ring.
2-(4-Methylpyridin-2-yl)butanoic acid: Similar but with a longer carbon chain.
2-(4-Methylpyridin-2-yl)ethanoic acid: Similar but with a shorter carbon chain.
Uniqueness
2-(4-Methylpyridin-2-yl)propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyridine ring makes it more basic compared to similar compounds with phenyl rings, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C9H11NO2 |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-10-8(5-6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12) |
InChI Key |
AOZFEFQZHNWGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)C(=O)O |
Origin of Product |
United States |
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